molecular formula C8H5ClS B13787495 BENZO(b)THIOPHENE, CHLORO- CAS No. 64036-44-8

BENZO(b)THIOPHENE, CHLORO-

Cat. No.: B13787495
CAS No.: 64036-44-8
M. Wt: 168.64 g/mol
InChI Key: CPYLFALFYKCLRI-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, chloro-: is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aryne Reaction with Alkynyl Sulfides: One common method for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.

    Electrochemical Methods: Another approach involves the electrochemical synthesis of benzothiophene derivatives.

Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives often involves large-scale chemical reactions using readily available precursors. The specific methods and conditions can vary depending on the desired substitution pattern and functional groups on the benzothiophene ring .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzo[b]thiophene, chloro- can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzo(b)thiophene derivatives have been studied for their antimicrobial properties. A notable case involved the synthesis of chlorinated derivatives that exhibited significant inhibitory effects against Staphylococcus aureus, including strains resistant to methicillin and daptomycin. The compound (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration of 4 µg/mL, highlighting its potential as an antimicrobial agent .

Neurotoxin Inhibition
Research has indicated that chlorinated derivatives of benzo(b)thiophene can serve as effective neurotoxin inhibitors. This property is particularly relevant in the development of therapeutics aimed at treating neurodegenerative diseases . The ability to modify the benzo(b)thiophene structure through chlorination enhances its biological activity, making it a promising scaffold for drug development.

Synthetic Organic Chemistry

Functionalization Techniques
The C3-chlorination of C2-substituted benzo(b)thiophene derivatives has been explored as a method for functionalization. A recent study introduced a novel approach using sodium hypochlorite as a chlorine source, allowing for the efficient synthesis of C3-chlorinated products under mild conditions (65–75 °C). The reaction showed variable yields (30–65%) depending on the substituents present . This method expands the synthetic toolkit available for chemists working with this heterocyclic compound.

Suzuki-Miyaura Coupling
The C3-chloro derivative of benzo(b)thiophene was successfully coupled with phenylboronic acid using standard Suzuki-Miyaura coupling conditions. This reaction not only confirms the utility of chlorinated derivatives as synthons but also opens pathways for creating more complex molecular architectures .

Materials Science

Development of Novel Materials
Benzo(b)thiophene derivatives are increasingly being utilized in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to modify these compounds through chlorination enhances their solubility and processability, which are critical factors in material performance .

Toxicological Studies

As with many chemical compounds, the toxicity of benzo(b)thiophene and its derivatives is an important consideration. Studies have indicated varying degrees of toxicity associated with different substitutions on the benzothiophene core. Understanding these toxicological profiles is essential for ensuring safe application in pharmaceuticals and materials .

Summary Table: Applications of Benzo(b)thiophene, Chloro-

Application Area Details
Medicinal Chemistry Antimicrobial agents against resistant bacteria; neurotoxin inhibitors
Synthetic Organic Chemistry C3-chlorination methods; Suzuki-Miyaura coupling for complex molecule synthesis
Materials Science Development of organic semiconductors; applications in OLEDs and solar cells
Toxicological Studies Assessment of toxicity profiles related to various substitutions

Mechanism of Action

The mechanism of action of benzo[b]thiophene, chloro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended use .

Biological Activity

Benzo[b]thiophene, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The chlorinated derivative, specifically "benzo[b]thiophene, chloro-", exhibits promising pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. This article delves into the biological activity of this compound, supported by data tables and case studies.

Overview of Biological Activities

Benzo[b]thiophenes have been identified as having a wide range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated the efficacy of benzo[b]thiophene derivatives against various microbial strains. For instance, compounds with chlorine substitutions have shown significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
  • Anticancer Activity : Research indicates that benzo[b]thiophene derivatives can inhibit the growth of cancer cell lines, including HeLa cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance anticancer potency .
  • Anti-inflammatory and Antioxidant Properties : The compound has also been studied for its anti-inflammatory effects, contributing to its potential use in treating inflammatory diseases .

1. Antitubercular Activity

A study evaluated the antitubercular activity of various benzo[b]thiophene derivatives against Mycobacterium tuberculosis. Notably, compound 7b exhibited high activity against multidrug-resistant strains with MICs ranging from 2.73 to 22.86 µg/mL . Another derivative showed significant activity against dormant Mycobacterium bovis BCG with MICs of 0.60 µg/mL .

2. Antimicrobial Efficacy

In a comprehensive evaluation of chlorinated benzo[b]thiophenes, a specific derivative demonstrated a consistent MIC of 4 µg/mL against multiple strains of S. aureus, including resistant strains. This compound also exhibited low cytotoxicity in human lung cancer cells (A549), indicating its potential as a therapeutic agent with minimal side effects .

3. Structure-Activity Relationship Studies

SAR studies have revealed that the presence and position of chlorine substituents significantly influence the biological activity of benzo[b]thiophenes. For example, compounds with one or two chloro groups showed enhanced activity against bacterial strains compared to their non-chlorinated counterparts .

Table 1: Biological Activity Summary of Benzo[b]thiophene Derivatives

Compound IDActivity TypeMIC (µg/mL)Target Organism
7bAntitubercular2.73 - 22.86Multidrug-resistant MTB
II.bAntimicrobial4S. aureus (various strains)
8cAntitubercular0.60Dormant M. bovis BCG
5fAnticancerNot specifiedHeLa cells

Table 2: Structure-Activity Relationships

Compound IDChlorine Substituent PositionLogPBiological Activity
II.bC63.79Anti-staphylococcal
7bC2Not reportedAntitubercular
8cC3Not reportedAnti-tubercular

Properties

IUPAC Name

2-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYLFALFYKCLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214016
Record name Benzo(b)thiophene, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64036-44-8
Record name Benzo(b)thiophene, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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